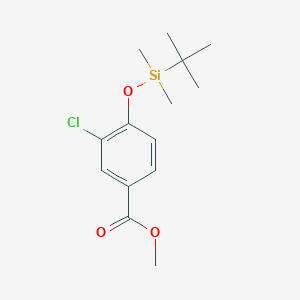![molecular formula C6H6N2O2S B13461865 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a nitro group and a prop-1-enyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with nitropropene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the nitropropene group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
科学的研究の応用
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is primarily related to its ability to interact with biological molecules through its nitro and thiazole functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-nitroprop-1-enyl]benzene
- 2-[(E)-2-nitroprop-1-enyl]thiophene
Comparison
Compared to similar compounds, 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure. This dual heteroatom configuration imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Additionally, the thiazole ring can engage in specific interactions with biological targets that are not possible with benzene or thiophene analogs.
特性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC名 |
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5(8(9)10)4-6-7-2-3-11-6/h2-4H,1H3/b5-4+ |
InChIキー |
HWCMKPKNBNWLOB-SNAWJCMRSA-N |
異性体SMILES |
C/C(=C\C1=NC=CS1)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=NC=CS1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
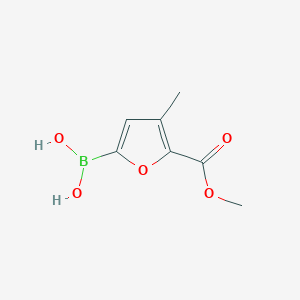
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)


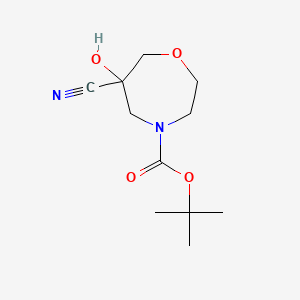
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
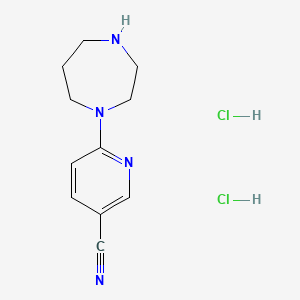
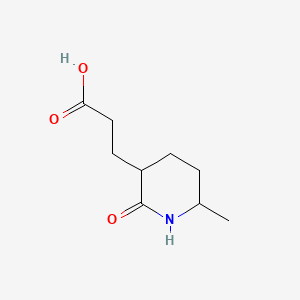

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
